molecular formula C16H23ClN2O4 B14514956 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide CAS No. 62881-66-7

2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide

Cat. No.: B14514956
CAS No.: 62881-66-7
M. Wt: 342.82 g/mol
InChI Key: GQCPVKLZVFFMKF-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloroacetamido group, dimethoxy groups, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4,5-dimethoxybenzoyl chloride, which is then reacted with 3-methylbutylamine to form the corresponding amide. The chloroacetamido group is introduced through a subsequent reaction with chloroacetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield the corresponding azide derivative, while hydrolysis can produce 4,5-dimethoxybenzoic acid and 3-methylbutylamine .

Scientific Research Applications

2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloroacetamido)-4,5-dimethoxy-N-(3-methylbutyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloroacetamido and dimethoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

62881-66-7

Molecular Formula

C16H23ClN2O4

Molecular Weight

342.82 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-4,5-dimethoxy-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C16H23ClN2O4/c1-10(2)5-6-18-16(21)11-7-13(22-3)14(23-4)8-12(11)19-15(20)9-17/h7-8,10H,5-6,9H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

GQCPVKLZVFFMKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1NC(=O)CCl)OC)OC

Origin of Product

United States

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